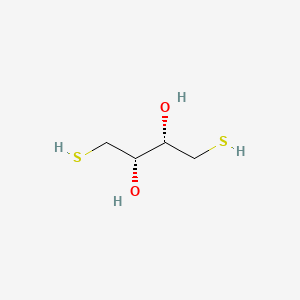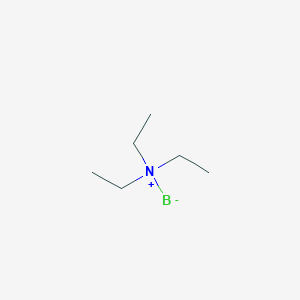
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is a complex polymeric compound. Polymers of this nature are typically used in various industrial applications due to their unique chemical and physical properties. These polymers are often synthesized to achieve specific characteristics such as enhanced durability, flexibility, or resistance to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction between hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexahydro-1,3-isobenzof. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The polymerization process is monitored to ensure consistent quality and performance of the final product. Post-polymerization, the polymer may undergo additional processing such as extrusion, molding, or coating, depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can modify the polymer’s functional groups.
Substitution: Certain functional groups within the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer may interact with biological membranes to facilitate the controlled release of therapeutic agents. The molecular targets and pathways involved can vary widely, but typically involve interactions with cellular components and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its excellent mechanical properties and resistance to chemicals.
Polycarbonate (PC): Noted for its high impact resistance and optical clarity.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced flexibility, thermal stability, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively.
Propiedades
Número CAS |
129811-22-9 |
|---|---|
Fórmula molecular |
C28H50O10 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
7a-(2-ethylhexyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C16H26O3.C6H10O4.C6H14O3/c1-3-5-8-12(4-2)11-16-10-7-6-9-13(16)14(17)19-15(16)18;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h12-13H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
Clave InChI |
VNWRMAFYWGHXIL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
SMILES canónico |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Sinónimos |
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzofurandione, 2-ethylhexanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)





![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)
